

Chlorocyclohexane: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Chlorocyclohexane

Cat. No.: B146310

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and reactive properties of **chlorocyclohexane** (cyclohexyl chloride). The information is compiled for use in research, synthesis, and drug development applications, with a focus on quantitative data, experimental methodologies, and reaction pathways.

Physical and Spectroscopic Properties

Chlorocyclohexane is a colorless liquid with a pungent, suffocating odor.^{[1][2][3]} It is a versatile solvent and a key intermediate in the synthesis of various pharmaceutical and industrial compounds.^{[1][4][5]} Its physical properties are well-characterized and summarized below.

Physical Properties

The fundamental physical constants for **chlorocyclohexane** are presented in Table 1. This data is essential for handling, storage, and process design.

Property	Value	Units
Molecular Formula	C ₆ H ₁₁ Cl	
Molecular Weight	118.60	g/mol
CAS Number	542-18-7	
Density	1.000	g/mL at 25°C
Boiling Point	142	°C
Melting Point	-44	°C
Flash Point	28.89 (84 °F)	°C
Refractive Index (n _{20/D})	1.462	
Vapor Density	4.08	(Air = 1)
Vapor Pressure	7	hPa

(Data sourced from[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#)[\[7\]](#))

Solubility

Chlorocyclohexane's solubility is a critical factor in its application as a solvent and reagent.

Solvent	Solubility
Water	Insoluble (0.02 - 0.40 g/L)
Ethanol	Soluble
Ether	Soluble
Benzene	Soluble
Chloroform	Very Soluble
Acetone	Soluble

(Data sourced from[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#))

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of **chlorocyclohexane**.

Technique	Key Features and Observations
Mass Spectrometry (MS)	The mass spectrum exhibits two prominent molecular ion peaks at m/z 118 and 120. This is due to the natural isotopic abundance of chlorine (^{35}Cl and ^{37}Cl), providing a characteristic M and M+2 pattern. [8]
^{13}C NMR	The ^{13}C NMR spectrum shows distinct signals for the carbon atoms in the cyclohexane ring. The carbon atom bonded to the chlorine atom (C1) is the most downfield-shifted.
^1H NMR	The proton NMR spectrum displays a complex pattern of multiplets for the cyclohexane ring protons. The proton on the carbon bearing the chlorine atom (H1) is the most deshielded and appears as a multiplet around 4.0 ppm. [9]
Infrared (IR) Spectroscopy	The IR spectrum features characteristic C-H stretching vibrations just below 3000 cm^{-1} and a prominent C-Cl stretching band in the fingerprint region (typically $600\text{-}800\text{ cm}^{-1}$).

(Data sourced from[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#))

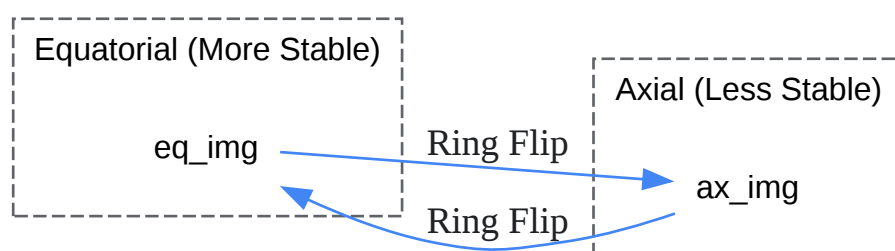
Chemical Properties and Reactivity

Chlorocyclohexane is a secondary alkyl halide, and its reactivity is dominated by nucleophilic substitution and elimination reactions. The conformation of the cyclohexane ring plays a critical role in determining reaction pathways and rates.

Conformational Influence on Reactivity

The chlorine atom can occupy either an axial or equatorial position. The equatorial conformation is more stable due to reduced steric hindrance.[13] However, certain reactions, particularly E2 elimination, require a specific (anti-periplanar) geometry where the leaving group (chlorine) and a β -hydrogen are both in axial positions.[14][15] This conformational requirement can significantly influence reaction rates and product distributions.

Fig 1. Chair Conformations of Chlorocyclohexane



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Fig 1. Equilibrium between equatorial and axial conformers.

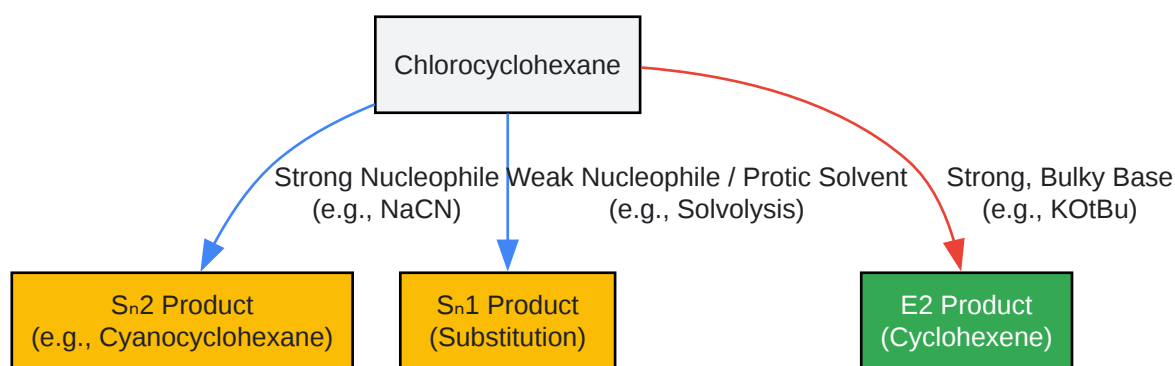
Nucleophilic Substitution Reactions (S_N1 and S_N2)

As a secondary alkyl halide, **chlorocyclohexane** can undergo both S_N1 and S_N2 reactions depending on the nucleophile, solvent, and temperature.

- S_N2 Pathway: Favored by strong, non-bulky nucleophiles in polar aprotic solvents. The reaction involves a backside attack, leading to an inversion of stereochemistry. An example is the reaction with sodium cyanide (NaCN) to form cyanocyclohexane.[16][17]
- S_N1 Pathway: Favored by weak nucleophiles in polar protic solvents. This pathway proceeds through a secondary carbocation intermediate. The synthesis of **chlorocyclohexane** from cyclohexanol is a classic example of an S_N1 reaction.[18][19]

Elimination Reactions (E2)

Treatment of **chlorocyclohexane** with a strong, bulky base (e.g., potassium tert-butoxide) or a strong, non-bulky base at higher temperatures favors elimination to form cyclohexene.[20] The E2 mechanism has a strict stereochemical requirement: the chlorine atom and a hydrogen on an adjacent carbon must be in an anti-periplanar (diaxial) arrangement for the reaction to occur efficiently.[14][15][21]



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Fig 2. Major reaction pathways of **chlorocyclohexane**.

Experimental Protocols

This section details common experimental procedures involving the synthesis and purification of **chlorocyclohexane**.

Synthesis of Chlorocyclohexane from Cyclohexanol (S_N1)

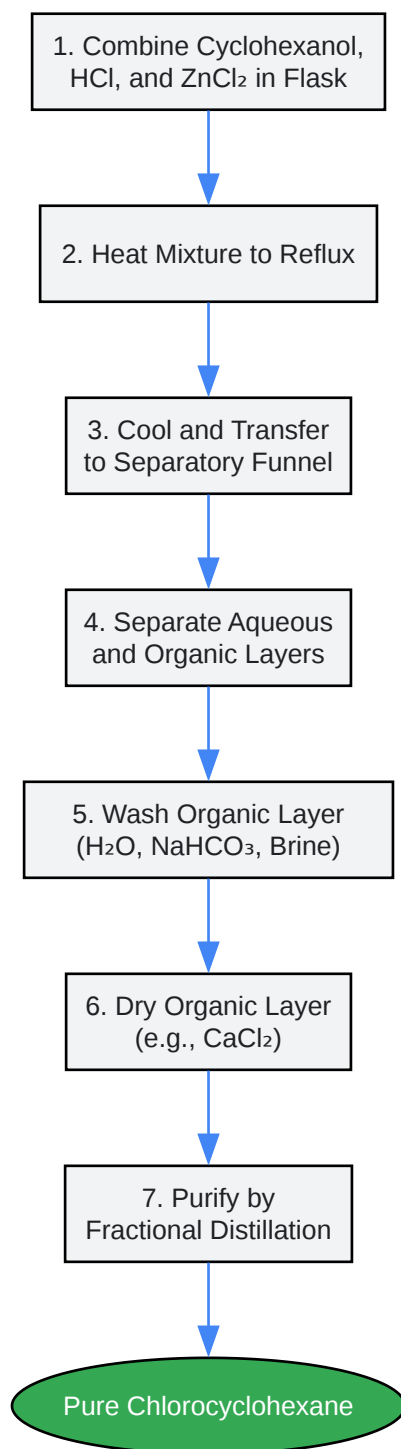
This procedure describes the preparation of **chlorocyclohexane** via an S_N1 reaction, using concentrated hydrochloric acid and zinc chloride as a catalyst.[18][19]

Methodology:

- **Reagent Preparation:** In a round-bottom flask equipped with a reflux condenser, combine cyclohexanol, concentrated hydrochloric acid, and anhydrous zinc chloride.
- **Reaction (Reflux):** Heat the mixture to reflux. The reflux serves to increase the reaction rate by maintaining a high temperature without loss of volatile components.[18] The reaction

proceeds via protonation of the alcohol's hydroxyl group, followed by the loss of water to form a secondary carbocation, which is then attacked by the chloride ion.

- **Workup and Isolation:** After cooling, transfer the mixture to a separatory funnel. The organic layer (containing **chlorocyclohexane**) will separate from the aqueous layer.
- **Washing:** Wash the organic layer sequentially with water, a 5-10% sodium bicarbonate or sodium carbonate solution (to neutralize excess acid), and finally with a saturated sodium chloride solution (brine) to aid in drying.^{[7][22]}
- **Drying:** Dry the isolated organic layer over an anhydrous drying agent, such as anhydrous calcium chloride or sodium sulfate.^{[19][22]}
- **Purification:** Purify the crude product by fractional distillation, collecting the fraction that boils at approximately 142°C.^[7]



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Fig 3. Experimental workflow for **chlorocyclohexane** synthesis.

Applications and Safety

Applications

Chlorocyclohexane is a valuable compound in organic synthesis, serving multiple roles:

- **Intermediate:** It is a key precursor in the manufacturing of pharmaceuticals, agrochemicals, and fragrances.[1] It is used to produce cyclohexanol, cyclohexanone, and adipic acid.[1]
- **Solvent:** It is an effective solvent for various resins, oils, and waxes and is used in the production of adhesives and coatings.[1]
- **Reagent:** It can act as a source of the cyclohexyl group in reactions like Friedel-Crafts alkylations.[1]

Safety and Handling

Chlorocyclohexane is a flammable and hazardous chemical.[2][5]

- **Hazards:** It is harmful if swallowed, inhaled, or absorbed through the skin and can cause irritation to the eyes, skin, and respiratory system.[1][2]
- **Handling:** Always handle **chlorocyclohexane** in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]
- **Storage:** Store in a cool, dry, well-ventilated area away from heat, ignition sources, and oxidizing agents.[1][2]

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